molecular formula C9H8O2 B3058409 (Z)-3-Hydroxy-2-phenylacrylaldehyde CAS No. 89333-12-0

(Z)-3-Hydroxy-2-phenylacrylaldehyde

Cat. No.: B3058409
CAS No.: 89333-12-0
M. Wt: 148.16 g/mol
InChI Key: UPAOZWQVAHWEST-UHFFFAOYSA-N
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Description

(Z)-3-Hydroxy-2-phenylacrylaldehyde is a fluorescent derivative of an aldehyde group. It plays a significant role in the production of polyvinyl alcohol , which finds applications in creating water-resistant paper and plastic materials . Additionally, this compound has been identified in the nervous system.


Molecular Structure Analysis

The molecular formula of This compound is C~9~H~8~O~2~ , with a molecular weight of approximately 148.16 g/mol . Its chemical structure consists of a phenyl group attached to an acrylaldehyde moiety. The Z configuration indicates the relative position of the substituents on the double bond .

Scientific Research Applications

  • Environmental Analysis and Atmospheric Chemistry : A study by Reisen et al. (2003) investigated hydroxyaldehyde products from hydroxyl radical reactions of Z-3-hexen-1-ol and 2-methyl-3-buten-2-ol. This research is significant in understanding atmospheric chemistry and the formation of hydroxyaldehydes, which are related to (Z)-3-Hydroxy-2-phenylacrylaldehyde. Their findings contribute to our understanding of volatile vegetative emissions and their interactions in the atmosphere (Reisen et al., 2003).

  • Organic Chemistry and Reaction Mechanisms : Olomola et al. (2016) conducted a study on the acid-catalyzed reactions of salicylaldehyde-derived Baylis-Hillman adducts. Their research elucidates the mechanistic complexity of these reactions, which is relevant for understanding the behavior of compounds like this compound in various chemical environments (Olomola et al., 2016).

  • Chemical Sensing and Nanotechnology : In a study by Tayade et al. (2014), a Zn(2+) selective chemosensor was synthesized using salicylaldehyde derivatives. The research demonstrates the application of such compounds in creating highly sensitive and selective sensors for metal ions, which can be used for in vitro cellular imaging (Tayade et al., 2014).

  • Enzyme Mimicry and Catalysis : Research by Zhang et al. (1993) explored the kinetics and mechanism of the hydration of CO2 and dehydration of bicarbonate catalyzed by a zinc (II) complex, which can mimic the function of enzymes. This study is relevant to understanding the catalytic potential of metal complexes involving compounds similar to this compound (Zhang et al., 1993).

  • Pharmaceutical Chemistry and Drug Development : A study by Ghrairi et al. (2021) on β-chlorovinylaldehydes as intermediates in synthesizing β–fluoroalkoxyvinyl aldehydes and alcohols reveals insights into the synthesis and mechanism of compounds structurally related to this compound. This research is significant for developing new pharmaceuticals and understanding reaction mechanisms in organic synthesis (Ghrairi et al., 2021).

Properties

IUPAC Name

3-hydroxy-2-phenylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAOZWQVAHWEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403965
Record name 3-hydroxy-2-phenylprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89333-12-0
Record name 3-hydroxy-2-phenylprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-3-Hydroxy-2-phenylacrylaldehyde
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